molecular formula C21H18ClN5O4S2 B2493966 2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide CAS No. 851785-53-0

2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide

Cat. No.: B2493966
CAS No.: 851785-53-0
M. Wt: 503.98
InChI Key: BSNJAJAIFZJZFD-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is a complex synthetic molecule of significant interest in medicinal chemistry and biochemical research, designed as a potential kinase inhibitor. Its structure incorporates several privileged pharmacophores known for their biological activity. The benzothiazole moiety is a common feature in compounds with demonstrated antitumor and kinase inhibitory properties . This core is linked via a thioether to a 1,3,4- oxadiazole ring, a heterocycle renowned for its role in drug discovery due to its metabolic stability and ability to act as a bioisostere for ester and carbamate groups, often contributing to enhanced pharmacokinetic profiles. The presence of the 4-chlorophenoxy ether further augments the molecule's potential for target binding and cellular permeability. Researchers utilize this compound primarily as a chemical probe to investigate signaling pathways involved in cell proliferation and apoptosis, making it a valuable tool for in vitro studies in oncology and pharmacology. The molecule's sophisticated design suggests its application in high-throughput screening and structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4S2/c1-12-2-7-15-16(8-12)33-20(24-15)25-18(29)11-32-21-27-26-19(31-21)9-23-17(28)10-30-14-5-3-13(22)4-6-14/h2-8H,9-11H2,1H3,(H,23,28)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNJAJAIFZJZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure and Properties

The molecular formula of the compound is C_{19}H_{19ClN_{4}O_{3}S with a molecular weight of approximately 404.89 g/mol. The structure comprises several functional groups, including a chlorophenyl moiety, a thiazole ring, and an oxadiazole segment, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown selective cytotoxicity against various cancer cell lines. In vitro tests demonstrated that modifications in the thiazole and phenyl rings could enhance anticancer activity. A notable study reported that similar thiazole-linked compounds exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431 .

CompoundCell LineIC50 (µg/mL)
9Jurkat1.61
10A-4311.98

The biological mechanism underlying the anticancer activity of this class of compounds often involves the inhibition of specific proteins associated with tumor growth. For example, some derivatives have been shown to inhibit Bcl-2 proteins, which are critical in regulating apoptosis in cancer cells . Molecular dynamics simulations suggest that these compounds interact with proteins primarily through hydrophobic contacts, indicating their potential as targeted therapies.

Neuroprotective Effects

In addition to anticancer properties, compounds with similar structures have also been investigated for neuroprotective effects. For example, certain thiazole derivatives were found to attenuate neuronal injury in models of ischemia/reperfusion injury . This suggests that our compound may possess neuroprotective qualities worthy of further exploration.

Study on Thiazole Derivatives

A study by Evren et al. (2019) synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results showed strong selectivity and significant anticancer activity with select derivatives demonstrating IC50 values less than 10 µM .

Structure Activity Relationship (SAR)

Research into SAR has revealed that electron-withdrawing groups such as chlorine enhance biological activity by stabilizing reactive intermediates during metabolic processes. The presence of a methyl group in the phenyl ring has also been shown to increase cytotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀ or Target) Reference ID
Target Compound 1,3,4-Oxadiazole 4-Chlorophenoxy, 6-methylbenzothiazole Anticancer (Under investigation)
2-((5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide 1,3,4-Oxadiazole 2-Acetamidophenoxy, 4-chlorophenyl Antibacterial (MIC: 8 µg/mL)
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) 1,3,4-Thiadiazole Phenylurea, 6-methylbenzothiazole Antiproliferative (VEGFR-2 IC₅₀: 0.8 µM)
2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide Benzothiazole 5-Chloro, 4-nitrophenyl Antifungal (C. albicans: 2 µg/mL)
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Thiazole 4-Methylphenyl, phenylhydrazine Anticancer (HepG-2 IC₅₀: 1.61 µg/mL)

Key Findings:

Core Heterocycle Impact :

  • 1,3,4-Oxadiazole (target compound) vs. 1,3,4-Thiadiazole (compound 4g):

  • Oxadiazole derivatives exhibit superior metabolic stability compared to thiadiazoles due to reduced susceptibility to enzymatic cleavage .
  • Thiadiazole-containing compounds (e.g., 4g) show stronger kinase inhibition (VEGFR-2 IC₅₀: 0.8 µM) owing to sulfur’s electron-withdrawing effects .

Substituent Effects: 4-Chlorophenoxy group: Enhances antiproliferative activity compared to nitro or methoxy substituents (e.g., compound 4j in vs. target compound). Benzothiazole vs. Thiazole: Benzothiazole derivatives (target compound, 4g) demonstrate broader anticancer activity than simple thiazoles (e.g., compound in ) due to enhanced DNA intercalation .

Biological Activity :

  • The target compound’s thioether-linked oxadiazole-benzothiazole hybrid is hypothesized to synergize DNA damage and kinase inhibition, similar to compound 4g’s dual VEGFR-2/BRAF targeting .
  • Antifungal activity in chlorobenzo[d]thiazole derivatives (e.g., ) correlates with nitro group electronegativity, absent in the target compound.

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